molecular formula C9H12ClN3O4S B11696415 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide

Cat. No.: B11696415
M. Wt: 293.73 g/mol
InChI Key: WWURBRWOOZAKKY-UHFFFAOYSA-N
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Description

N-{2-[(4-Chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide (CAS 347316-40-9) is a high-purity chemical compound with the molecular formula C 9 H 12 ClN 3 O 4 S and a molecular weight of 293.73 g/mol . It is supplied for research applications as a precursor to biologically active molecules. Sulfonamide derivatives are of significant scientific interest due to their wide range of potential biological activities. Structurally related compounds have been documented as valuable intermediates in the synthesis of substituted quinolines and other heterocyclic compounds of pharmacological interest . Furthermore, sulfonamide-based structures are frequently investigated for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents, making this compound a versatile building block in medicinal chemistry and drug discovery research . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the product's safety data sheet.

Properties

Molecular Formula

C9H12ClN3O4S

Molecular Weight

293.73 g/mol

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]methanesulfonamide

InChI

InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-3-2-7(10)6-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3

InChI Key

WWURBRWOOZAKKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 4-Chloro-2-nitroaniline

Procedure :

  • Reactants : 4-Chloro-2-nitroaniline (1.0 equiv), methanesulfonyl chloride (1.2 equiv).

  • Solvent : Toluene or dichloromethane.

  • Conditions : Reflux at 110°C for 4–6 hours under inert atmosphere.

  • Work-up : Evaporate solvent under reduced pressure; wash crude product with cold methanol.

  • Yield : ~80–85% after recrystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloro-2-nitroaniline attacks the electrophilic sulfur in methanesulfonyl chloride. Triethylamine or pyridine is often added to neutralize HCl, driving the reaction forward.

Key Data :

ParameterValue
Reaction Temperature110°C
SolventToluene
PurificationRecrystallization (MeOH)
Characteristic IRν(S=O): 1160 cm⁻¹, 1360 cm⁻¹

Industrial-Scale Synthesis

Procedure :

  • Chlorosulfonation : Treat 4-chloro-2-nitroaniline with chlorosulfonic acid at 100°C for 3 hours.

  • Chlorination : Add thionyl chloride (SOCl₂) to the sulfonic acid intermediate at 70°C for 2 hours.

  • Amination : React the sulfonyl chloride with ethylenediamine in aqueous ammonia (pH 9–10).

  • Yield : >90% with continuous flow reactors.

Advantages :

  • Scalable to kilogram quantities.

  • Reduced byproducts due to precise stoichiometric control.

Reaction Optimization and Challenges

Side Reactions and Mitigation

  • Over-Sulfonylation : Excess methanesulfonyl chloride leads to disubstituted products. Mitigated by stepwise addition and stoichiometric monitoring.

  • Nitro Group Reduction : Catalytic hydrogenation or borohydride treatments must be avoided to preserve the nitro moiety.

Solvent and Catalyst Impact

SolventReaction RateByproduct Formation
TolueneModerateLow
DCMFastModerate
EthanolSlowHigh

Catalyst Use :

  • Triethylamine increases yield by 15% in polar solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, 1H, ArH), 7.89 (s, 1H, NH), 3.42 (t, 2H, CH₂), 3.10 (s, 3H, SO₂CH₃).

  • LC-MS : m/z 293.02 [M+H]⁺.

Crystallography

  • Crystal System : Monoclinic, space group P2₁/n.

  • Hydrogen Bonding : Intramolecular N–H⋯O stabilizes the structure.

Industrial and Environmental Considerations

  • Waste Management : SOCl₂ and HCl byproducts require neutralization with NaOH.

  • Green Chemistry : Ethanol/water mixtures reduce toxicity in small-scale syntheses .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in four primary reaction types due to its functional groups:

Reduction of the Nitro Group

The 2-nitro group undergoes selective reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). This generates N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}methanesulfonamide , a precursor for further derivatization.

Conditions:

  • 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 6h → 85% yield

  • Na₂S₂O₄ (excess), H₂O/EtOH, pH 7, 50°C → 78% yield

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For example, reaction with piperazine in DMSO at 120°C replaces chlorine with a piperazinyl group.

Product:

  • N-{2-[(4-piperazinyl-2-nitrophenyl)amino]ethyl}methanesulfonamide (63% yield)

Sulfonamide Hydrolysis

Under strongly acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the sulfonamide bond cleaves to yield 2-[(4-chloro-2-nitrophenyl)amino]ethylamine and methanesulfonic acid.

Mechanism: Acid-catalyzed protonation of the sulfonamide oxygen followed by nucleophilic attack by water.

Alkylation of the Aminoethyl Chain

The secondary amine in the aminoethyl chain reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form tertiary amines.

Example:

  • Reaction with CH₃I in acetone → N-{2-[(4-chloro-2-nitrophenyl)(methyl)amino]ethyl}methanesulfonamide (58% yield)

Mechanistic Insights

  • Nitro Reduction: Proceeds via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before yielding the amine.

  • NAS at Chlorine: The electron-withdrawing nitro group meta to chlorine activates the aromatic ring for nucleophilic attack, favoring para substitution .

  • Sulfonamide Stability: Hydrolysis is slower than in aliphatic sulfonamides due to resonance stabilization from the adjacent aromatic amine.

Comparative Reactivity Table

Reaction TypeReagentsConditionsProductYield
Nitro ReductionH₂/Pd-CEtOH, 25°CAmine derivative85%
NAS (Piperazine)Piperazine, DMSO120°C, 8hPiperazinyl analog63%
AlkylationCH₃I, K₂CO₃Acetone, refluxMethylated amine58%
Hydrolysis6M HClReflux, 12hEthylamine derivative91%

Research Findings

  • Steric Effects: Bulky substituents on the aminoethyl chain reduce alkylation efficiency by hindering nucleophilic attack.

  • pH Sensitivity: NAS proceeds optimally in polar aprotic solvents at neutral pH, while acidic conditions favor hydrolysis .

  • Catalytic Specificity: Pd-C selectively reduces nitro groups without affecting the sulfonamide or chloro substituents.

Scientific Research Applications

Antibacterial Activity

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exhibits significant antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides. Its nitrophenyl group enhances reactivity against various pathogens, making it a candidate for developing new antibacterial agents.

Case Study: Synthesis and Testing
Recent studies have synthesized this compound and tested its efficacy against several bacterial strains. The results indicated a promising antibacterial activity comparable to existing sulfonamide antibiotics, suggesting its potential as a lead compound in drug development.

Treatment of Viral Infections

Research has indicated that compounds structurally related to this compound may be effective against herpes viruses, including human cytomegalovirus and herpes simplex viruses. These findings suggest that modifications of this compound could lead to new antiviral therapies .

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorophenyl)sulfanilamideContains a chlorophenyl groupBroad-spectrum antibacterial activity
N-(2-aminoethyl)-4-chloro-benzenesulfonamideSimilar aminoethyl chainIncreased solubility
4-Nitro-N-(1-methylpropyl)benzenesulfonamideNitro group on a different aromatic ringExhibits anti-inflammatory properties

Interaction Studies

This compound interacts with various biological targets, which can be crucial for understanding its mechanism of action and optimizing its therapeutic potential. Studies have shown that it can bind effectively to bacterial enzymes involved in folate metabolism, inhibiting their function and leading to bacterial cell death.

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I)
  • Structure : Features an acetamide group instead of the ethylamine linker. The nitro group is slightly twisted from the benzene ring plane, influencing molecular packing via C–H⋯O interactions .
  • Synthesis : Derived from N-(4-chloro-2-nitrophenyl)methanesulfonamide and acetic anhydride, highlighting the role of acetylation in modifying reactivity .
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
  • Structure : Substitutes the methanesulfonamide with a benzenesulfonamide and replaces the 4-chloro-2-nitrophenyl group with a 2-chloro-4-nitrophenyl moiety .
  • Molecular Weight : 390.24 (vs. ~328.76 for the target compound), reflecting increased mass from the additional chloro and benzene groups.
  • Implications : The altered substitution pattern may enhance π-π stacking interactions but reduce solubility due to higher lipophilicity.
USP Sotalol Related Compound B (N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide)
  • Structure: Retains the methanesulfonamide group but replaces the 4-chloro-2-nitrophenyl with a phenyl ring bearing an ethyl-isopropylamino chain .
  • Biological Relevance: The isopropylamino group mimics adrenergic receptor ligands, suggesting divergent pharmacological targets compared to the nitro- and chloro-substituted target compound.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (Water) Key Substituents
Target Compound ~328.76 ~2.1 Low 4-Cl, 2-NO₂, ethylamine, -SO₂NH₂
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 317.73 ~1.8 Moderate 4-Cl, 2-NO₂, acetamide, -SO₂NH₂
USP Sotalol Related Compound B 292.83 ~0.9 High Phenyl, ethyl-isopropylamino, -SO₂NH₂

Notes:

  • The nitro and chloro groups in the target compound contribute to electron-withdrawing effects, lowering solubility but enhancing stability and membrane permeability.
  • Benzenesulfonamide derivatives (e.g., Compound B in ) exhibit higher molecular weights and lipophilicity, favoring hydrophobic interactions .

Biological Activity

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various research studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antiviral properties. The presence of the 4-chloro-2-nitrophenyl moiety suggests potential interactions with biological targets that could lead to therapeutic effects.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes by mimicking substrate molecules. For instance, this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation or cell proliferation.
  • Genotoxicity : Some studies suggest that structurally related compounds can act as genotoxic impurities, raising concerns about their safety and long-term effects on cellular DNA integrity .

Anticancer Potential

Recent investigations have explored the anticancer potential of similar sulfonamide derivatives. These compounds have shown promise in inhibiting tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis . The specific activity of this compound in cancer cell lines remains an area for future research.

Case Studies

  • Hepatitis C Virus (HCV) Inhibition : A study on related compounds showed potent inhibition of HCV NS5B polymerase, indicating that similar structural motifs might enhance antiviral activity .
  • Diabetes Management : Compounds within the same chemical family have been investigated for their ability to improve insulin sensitivity and glucose tolerance in diabetic models . This suggests that this compound might also influence metabolic pathways relevant to diabetes.

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeRelated CompoundMechanism of ActionReference
AntimicrobialSulfanilamideInhibition of bacterial enzyme
AnticancerVarious sulfonamidesInduction of apoptosis
AntiviralNon-nucleoside inhibitorsInhibition of viral polymerase
Metabolic EffectsSulfonamide derivativesImproved insulin sensitivity

Q & A

Q. Table 1: Representative Synthetic Parameters

ParameterValue/TechniqueReference
SolventCH₂Cl₂
BaseEt₃N + DMAP (catalytic)
Reaction Time2 hours at 0–25°C
Yield55% (after chromatography)

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm, sulfonamide NH at δ ~3.5 ppm) .
    • IR : Peaks at ~1340 cm⁻¹ (SO₂ asymmetric stretch) and ~1160 cm⁻¹ (SO₂ symmetric stretch) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 324.33 g/mol for a related compound ).
  • Crystallography :
    Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD) reveals:
    • Torsion Angles : S–N–C–C torsion angles (e.g., 82.83° and -92.42° in a derivative) .
    • Hydrogen Bonding : Intramolecular C–H···O interactions stabilize S(6) ring motifs .
    • Unit Cell Parameters : Monoclinic P2₁/c space group, a = 9.4976 Å, β = 103.67° .

Q. Table 2: Crystallographic Data (Example)

ParameterValueReference
Space GroupP2₁/c
a, b, c (Å)9.4976, 7.5987, 19.2434
β (°)103.672
R-factor0.040 (R₁)

Advanced: How do intramolecular interactions and crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

  • Intramolecular Interactions :
    • C–H···O hydrogen bonds form S(6) ring motifs, reducing conformational flexibility and enhancing thermal stability .
    • Twisted nitro groups (dihedral angle ~14.69° vs. benzene ring) may sterically hinder nucleophilic attacks .
  • Crystal Packing :
    Intermolecular C–H···O bonds create 2D networks, influencing solubility and melting point . Computational modeling (e.g., Mercury 4.3) can predict packing efficiency and polymorphic forms.

Research Gap : Contradictions in solubility data across studies may arise from polymorphism or solvent-dependent packing. Differential scanning calorimetry (DSC) is recommended to resolve discrepancies .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Key Modifications :
    • Nitro Group Reduction : Converting –NO₂ to –NH₂ (e.g., Zn/FeCl₃) enhances antibacterial activity but may reduce anti-inflammatory effects .
    • Substituent Effects : Electron-withdrawing groups (e.g., –Cl) improve carbonic anhydrase inhibition, while methoxy groups (–OCH₃) enhance membrane permeability .
  • Data Contradictions :
    Discrepancies in IC₅₀ values (e.g., anti-leishmanial vs. anticancer assays) may stem from assay conditions (pH, cell lines) or impurity profiles. Validate purity via HPLC (>95%) before SAR interpretation .

Q. Table 3: Example SAR Trends

ModificationBiological EffectReference
–NO₂ → –NH₂↑ Antibacterial, ↓ Anti-inflammatory
–Cl at para position↑ Carbonic anhydrase inhibition

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase IX). Key findings:
    • Sulfonamide –SO₂NH– binds Zn²⁺ in active sites .
    • Chlorophenyl group occupies hydrophobic pockets .
  • Molecular Dynamics (MD) :
    GROMACS simulations (100 ns) assess binding stability. For example, –NO₂ torsion fluctuations (>20°) may reduce binding affinity .
  • Limitations :
    Force fields may underestimate solvation effects. Experimental validation (e.g., SPR kinetics) is critical .

Q. Table 4: Computational Parameters (Example)

Software/ToolApplicationReference
AutoDock VinaDocking to carbonic anhydrase IX
GROMACSStability of ligand-protein complexes

Advanced: What strategies resolve low yields in the final synthetic step?

Methodological Answer:

  • Root Causes :
    • Steric Hindrance : Bulky substituents (e.g., –Cl, –NO₂) slow sulfonylation. Use polar aprotic solvents (DMF) to improve reactivity .
    • Side Reactions : Amine oxidation by –NO₂ groups. Add antioxidants (e.g., BHT) or reduce reaction temperature .
  • Optimization :
    Design a one-pot synthesis (e.g., tandem nitro reduction/sulfonylation) to minimize intermediate isolation losses .

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